N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
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Overview
Description
N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine is a synthetic nucleoside analog used primarily in biochemical research. It is characterized by the presence of a benzoyl group at the N2 position, a deoxyribose sugar at the 2’ position, and a dimethoxytrityl (DMT) protecting group at the 5’ position. This compound is often utilized in the synthesis of oligonucleotides and other nucleic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Benzoylation of the N2 Position: The N2 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Purification: The product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial chromatography and crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine undergoes various chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions (e.g., trichloroacetic acid).
Substitution: Nucleophilic substitution reactions at the N2 position.
Oxidation and Reduction: Oxidation of the guanine base and reduction of the benzoyl group.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Nucleoside: Resulting from the removal of the DMT group.
Substituted Derivatives: Formed by nucleophilic substitution at the N2 position.
Oxidized and Reduced Products: Resulting from oxidation and reduction reactions.
Scientific Research Applications
N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA replication, repair, and transcription.
Medicine: Investigated for potential therapeutic applications in antiviral and anticancer research.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA strands during synthesis, affecting the structure and function of the nucleic acid. The benzoyl group at the N2 position can influence base pairing and stability, while the DMT group serves as a protecting group during synthesis .
Comparison with Similar Compounds
Similar Compounds
N2-Benzoyl-2’-deoxyguanosine: Lacks the DMT protecting group.
2’-Deoxy-5’-O-DMT-guanosine: Lacks the benzoyl group at the N2 position.
N2-Benzoyl-5’-O-DMT-2’-deoxyadenosine: Similar structure but with adenine instead of guanine.
Uniqueness
N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine is unique due to the combination of the benzoyl group at the N2 position and the DMT protecting group at the 5’ position. This combination allows for specific modifications and applications in nucleic acid synthesis and research .
Properties
CAS No. |
109464-23-5 |
---|---|
Molecular Formula |
C38H35N5O7 |
Molecular Weight |
673.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 |
InChI Key |
UCUYPNDIDSPRHU-DCMFLLSESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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